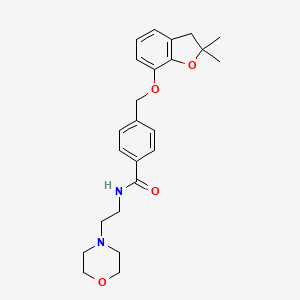

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-24(2)16-20-4-3-5-21(22(20)30-24)29-17-18-6-8-19(9-7-18)23(27)25-10-11-26-12-14-28-15-13-26/h3-9H,10-17H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDTUVXVTAVZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide is a derivative of benzamide that incorporates a dihydrobenzofuran moiety. This structure suggests potential pharmacological properties due to the presence of both aromatic and ether functionalities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C20H23NO4

- Molecular Weight : 341.4 g/mol

- IUPAC Name : 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide

- Canonical SMILES : CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the morpholino group suggests potential interactions with neurotransmitter systems, while the dihydrobenzofuran moiety may contribute to its affinity for specific biological pathways.

In Vitro Studies

Recent studies have evaluated the binding affinity and inhibitory effects of the compound on various receptors:

| Target Receptor | Binding Affinity (K_i) | Effect |

|---|---|---|

| 5-HT_7 | 35 ± 22 nM | Antagonist |

| α_2A adrenergic | 138 ± 44 nM | Antagonist |

These results indicate that the compound exhibits significant antagonistic properties, particularly at serotonin and adrenergic receptors, which are crucial for modulating mood and anxiety responses .

Case Studies

- Neuropharmacological Effects : A study demonstrated that compounds similar in structure to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide showed promise in reducing anxiety-like behaviors in rodent models. The mechanism was attributed to modulation of serotonin pathways .

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related benzofuran derivatives, suggesting that this compound may also exhibit protective effects against oxidative stress in cellular models.

Synthesis and Industrial Production

The synthesis of this compound typically involves multiple steps starting from 2,2-dimethyl-2,3-dihydrobenzofuran derivatives. Key reaction conditions include:

- Use of catalysts and controlled temperatures.

- Purification techniques to ensure high yield and purity.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and reduce costs during production.

Comparison with Similar Compounds

Core Backbone Similarities

All compounds listed below share the 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide backbone, which contributes to their shared physicochemical properties, such as moderate lipophilicity and stability. Key differences lie in the N-substituents, which dictate solubility, bioavailability, and target selectivity.

Substituent Comparison

Key Observations:

- The morpholinoethyl group in the target compound introduces a polar, non-aromatic amine, enhancing water solubility compared to sulfonamide derivatives .

- Sulfonamide-substituted analogs (e.g., ) are likely to exhibit stronger hydrogen-bonding interactions, making them suitable for targeting enzymes like carbonic anhydrases or kinases.

Comparison with Analogues

- Sulfonamide Derivatives () : Synthesized via sulfonylation of aniline intermediates, followed by amide coupling. The acetylated variant requires additional acetylation steps.

- N-(2-Hydroxy-1,1-dimethylethyl)benzamide : Prepared by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, highlighting the versatility of nucleophilic acyl substitution for amide formation.

Physicochemical and Spectral Properties

IR Spectroscopy

Solubility and Bioavailability

- The morpholinoethyl group likely improves aqueous solubility compared to sulfonamide derivatives, which may aggregate due to planar sulfonamide motifs.

- Acetylated sulfonamide : Reduced polarity may enhance membrane permeability but limit solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.